molecular formula C20H23N5O4 B2712607 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1172264-52-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2712607
CAS No.: 1172264-52-6
M. Wt: 397.435
InChI Key: HBXKVGBWJHPJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyridazine core fused with a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent. The tert-butyl group at position 1 and the acetamide linker at position 2 contribute to its structural uniqueness. Its synthesis likely involves multi-step reactions, including condensation of substituted pyridazinone precursors with activated acetamide derivatives under basic conditions, as inferred from analogous methods in the synthesis of pyrazolo-pyridazine analogs .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-14-9-22-25(20(2,3)4)18(14)19(27)24(23-12)10-17(26)21-8-13-5-6-15-16(7-13)29-11-28-15/h5-7,9H,8,10-11H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXKVGBWJHPJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity based on various studies.

The compound has the following chemical properties:

PropertyValue
CAS Number1172264-52-6
Molecular FormulaC20_{20}H23_{23}N5_{5}O4_{4}
Molecular Weight397.4 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the benzo[d][1,3]dioxole structure. For instance, compounds derived from this structure have been shown to exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .

In a comparative study, derivatives with bulky hydrophobic groups demonstrated enhanced antibacterial effects. The presence of the benzodioxole moiety in these compounds is believed to contribute to their antimicrobial efficacy, likely due to increased membrane permeability and interaction with bacterial cell walls .

Antitumor Activity

The antitumor potential of this compound has also been explored. A series of related compounds were synthesized and tested against several cancer cell lines including HeLa, A549, and MCF-7. Notably, some derivatives showed potent growth inhibition with IC50_{50} values below 5 μM .

Table: Antitumor Activity of Related Compounds

CompoundCell LineIC50_{50} (μM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

These results indicate that modifications to the molecular structure can significantly enhance antitumor activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

The mechanism by which these compounds exert their biological effects is still under investigation. Preliminary studies suggest that they may induce cell cycle arrest and apoptosis in cancer cells . The interaction between the compound and specific cellular targets is crucial for its therapeutic efficacy.

Scientific Research Applications

Synthesis Pathways

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide typically involves multi-step organic reactions. Commonly used methods include:

  • Formation of the benzo[d][1,3]dioxole ring - This can be achieved through the reaction of catechol derivatives with appropriate aldehydes.
  • Synthesis of the pyrazolo[3,4-d]pyridazine core - This often involves cyclization reactions using hydrazine derivatives and pyridine-based compounds.
  • Final acetamide formation - The final step generally involves coupling the synthesized intermediates using acetic anhydride or similar reagents.

Antitumor Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antitumor properties. For instance:

  • A series of derivatives were tested against various cancer cell lines (HeLa, A549, MCF-7), showing IC₅₀ values below 5 μM for several compounds.
  • Compound C27 demonstrated potent activity against HeLa and A549 cell lines with IC₅₀ values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM respectively .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and other diseases:

  • It has shown potential as an inhibitor of monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative disorders such as Parkinson's disease .

Case Study 1: Anticancer Evaluation

In a recent study published in Medicinal Chemistry, a series of N-substituted derivatives of benzo[d][1,3]dioxole were synthesized and evaluated for their anticancer activity. The findings highlighted that specific substitutions on the pyrazolo[3,4-d]pyridazine core significantly enhanced the compounds' efficacy against cancer cell lines .

Case Study 2: Neuroprotective Effects

Another research article explored the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. The study concluded that these compounds could potentially mitigate neuronal damage via antioxidant mechanisms .

Chemical Reactions Analysis

Chemical Reactions of N-(benzo[d] dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

This compound can undergo various chemical reactions to modify its structure and enhance its pharmacological profile. These reactions include:

  • Hydrolysis : The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid.

  • Amidation : The compound can react with amines to form new amides.

  • Alkylation : Alkylation reactions can modify the nitrogen atoms in the pyrazolo[3,4-d]pyridazine ring.

Reaction Conditions:

Reaction TypeConditionsProduct
HydrolysisBasic conditions (e.g., NaOH)Carboxylic acid derivative
AmidationAcidic conditions (e.g., HCl), amine reactantNew amide derivative
AlkylationAlkyl halide, base (e.g., K2_2CO3_3)Alkylated derivative

Biological Activities and Mechanism of Action

The biological activities of N-(benzo[d] dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide are likely related to its interaction with specific biological targets, such as enzymes or receptors. The planar structure of the compound facilitates stacking interactions with DNA or proteins, which can be crucial for its biological effects.

Potential Targets:

  • Enzymes : Inhibition of specific enzymes involved in disease pathways.

  • Receptors : Binding to receptors that modulate cellular responses.

Future Research Directions:

  • Structure-Activity Relationship (SAR) Studies : Investigate how modifications to the compound affect its biological activity.

  • In Vivo Studies : Evaluate the compound's efficacy and safety in animal models.

Given the current state of knowledge, further research is needed to fully explore the chemical reactions and biological potential of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with other pyrazolo-pyridazine derivatives and benzo[d][1,3]dioxole-containing molecules. Key comparisons include:

Feature Target Compound Analogues Biological/Pharmacological Implications
Core Structure Pyrazolo[3,4-d]pyridazine Pyrazolo[3,4-c]pyridazine derivatives (e.g., kinase inhibitors) Pyrazolo-pyridazine cores are associated with kinase inhibition and anti-inflammatory activity .
Substituents tert-butyl at position 1; methyl at position 4 Methyl or ethyl groups in similar positions (e.g., compound 59 in ) Bulky tert-butyl groups enhance metabolic stability but may reduce solubility .
Linker Acetamide with benzo[d][1,3]dioxol-5-ylmethyl Oxadiazole or oxazepine linkers (e.g., ) Acetamide linkers improve membrane permeability compared to heterocyclic linkers .
Electron-Deficient Moieties Benzo[d][1,3]dioxole (methylenedioxyphenyl) Chromone glycosides or catechins () Methylenedioxyphenyl groups enhance binding to enzymes like cytochrome P450, affecting drug metabolism .

Predictive Modeling and Virtual Screening

Machine learning approaches, such as XGBoost models () and ChemGPS-NP (), have been employed to predict properties of structurally complex compounds. For the target molecule:

  • XGBoost Predictions : If applied, this model could estimate properties like solubility or binding affinity based on molecular descriptors (e.g., RMSE = 9.091 K, R² = 0.928 in analogous studies) .
  • ChemGPS-NP Analysis : This tool positions compounds in chemical space, highlighting similarities to bedaquiline analogs (). The tert-butyl and methylenedioxyphenyl groups may place the compound in a region associated with antitubercular or kinase-modulating activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Condensation of tert-butyl-substituted pyrazolo[3,4-d]pyridazinone intermediates with α-chloroacetamide derivatives under reflux conditions (e.g., in ethanol or DMF) to form the acetamide backbone .
  • Step 2 : Functionalization of the benzo[d][1,3]dioxol-5-ylmethyl group via nucleophilic substitution or reductive amination, often using Pd-catalyzed coupling or Mitsunobu reactions .
  • Key Optimization : Reaction temperatures (80–120°C) and catalysts (e.g., K2_2CO3_3 or Et3_3N) are critical for yield improvement (reported yields: 45–72%) .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration (e.g., tert-butyl singlet at ~1.4 ppm, pyridazinone carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~470–500) .
  • X-ray Crystallography : Used to resolve ambiguities in regioselectivity, particularly for pyrazolo-pyridazinone and acetamide orientations .

Advanced Research Questions

Q. What strategies address low regioselectivity in pyrazolo[3,4-d]pyridazinone synthesis?

  • Methodological Answer :

  • Directed Metalation : Use of tert-butyl groups as directing agents enhances regiocontrol during pyridazinone ring formation .
  • Protection-Deprotection : Temporary protection of the acetamide NH group (e.g., with Boc) prevents unwanted side reactions during heterocycle assembly .
  • Data Contradiction : Conflicting reports on solvent effects (DMF vs. THF) suggest solvent polarity adjustments (e.g., adding LiCl in DMF) can improve selectivity .

Q. How can computational methods predict biological targets for this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., MAPK or CDK inhibitors) by aligning the pyridazinone core with ATP-binding pockets .
  • SAR Analysis : Substituent modifications (e.g., tert-butyl vs. methyl groups) correlate with binding affinity changes; bulkier groups enhance hydrophobic interactions .
  • Validation : In vitro kinase assays (IC50_{50} values) validate predictions, with discrepancies resolved via free-energy perturbation (FEP) simulations .

Q. What analytical challenges arise in quantifying metabolic stability?

  • Methodological Answer :

  • HPLC-MS Optimization : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate metabolites. Limit of detection (LOD) < 10 ng/mL is achievable .
  • Microsomal Assays : Human liver microsomes (HLMs) incubated with NADPH identify oxidation products (e.g., benzo[d][1,3]dioxole ring opening). Half-life (t1/2_{1/2}) calculations require triplicate runs to address inter-assay variability (±15%) .

Key Challenges & Solutions

  • Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers formed during benzo[d][1,3]dioxole functionalization .
  • Scale-Up Limitations : Continuous-flow reactors reduce reaction times (from 12h to 2h) and improve yields by 20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.